methyl (2-ethoxy-6-iodo-4-{(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenoxy)acetate
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Overview
Description
METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as ethers, iodides, and oxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Iodination: Introduction of iodine atoms at specific positions on the aromatic rings can be done using iodine or iodinating agents such as N-iodosuccinimide.
Etherification: The ethoxy group can be introduced via nucleophilic substitution reactions.
Esterification: The final step involves the formation of the ester linkage, typically through the reaction of an acid chloride with methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or reduce oxazole rings.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-(2-ETHOXY-6-IODO-4-{[2-(3-IODO-4-METHYLPHENYL)-5-OXO-1,3-OXAZOL-4(5H)-YLIDEN]METHYL}PHENOXY)ACETATE: shares similarities with other iodinated aromatic compounds and oxazole derivatives.
Uniqueness
- The presence of multiple iodine atoms and the oxazole ring system makes this compound unique compared to other similar compounds. These features contribute to its distinct chemical reactivity and potential applications.
Properties
Molecular Formula |
C22H19I2NO6 |
---|---|
Molecular Weight |
647.2 g/mol |
IUPAC Name |
methyl 2-[2-ethoxy-6-iodo-4-[(E)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C22H19I2NO6/c1-4-29-18-9-13(7-16(24)20(18)30-11-19(26)28-3)8-17-22(27)31-21(25-17)14-6-5-12(2)15(23)10-14/h5-10H,4,11H2,1-3H3/b17-8+ |
InChI Key |
ZVWMHELNXHIIDQ-CAOOACKPSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC(=O)OC |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)C)I)I)OCC(=O)OC |
Origin of Product |
United States |
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